

# Sub-Acute Toxicity Profile of Verbascoside

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Verbascoside

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The table below summarizes the methodology and results from two key animal studies on **verbascoside**.

Study Model	Administration & Duration	Dose Levels	Key Findings & Conclusions	Source
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| Male Wistar Rats [1] | Intraperitoneal (i.p.) injection, 21 days | 0, 10, 30, and 60 mg/kg body weight | **No mortality** or signs of adverse effects. **No significant changes** in body weight, food/water intake. **Hematological parameters** (RBC, WBC, hemoglobin, platelet) within normal limits. **Biochemical parameters** (liver and kidney function markers) unchanged. **Histopathological examination** revealed no significant changes in vital organs. | [1] | | Wistar Rats (Plantago australis extract) [2] | Oral administration, sub-chronic exposure (specific duration not detailed in abstract) | Not specified in abstract | **No signs of toxicity** found in subchronic exposure. The study concluded toxicological safety for the standardized extract, which is rich in **verbascoside**. | [2] |

## Key Insights for Researchers

Based on the available data, here are some critical points for your experimental planning:

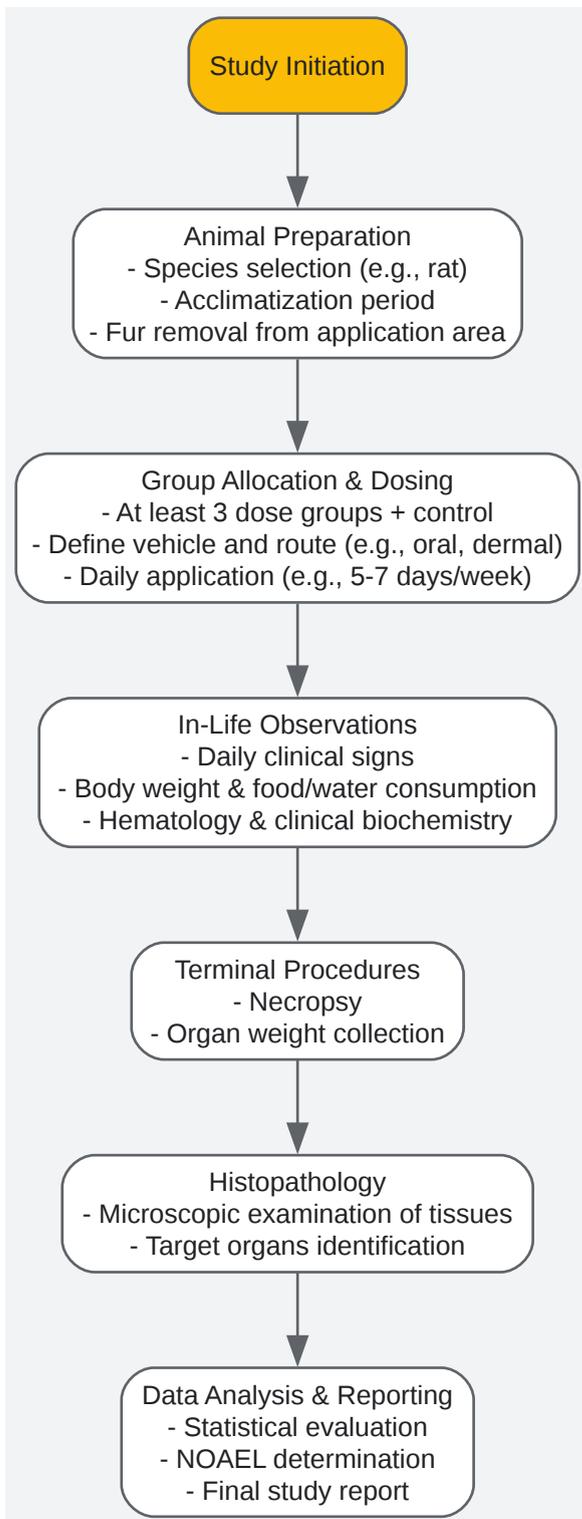
- Wide Safety Margin in Animals:** The tested doses of **verbascoside** (up to 60 mg/kg via i.p. in rats for 21 days) showed no adverse effects, indicating a low potential for toxicity in sub-acute models [1].
- Low Oral Bioavailability:** Be aware that **verbascoside** is known to have low intestinal absorption and is subject to significant metabolism by gut bacteria. Its absolute oral bioavailability was reported

to be 0.12% in rats and 4% in Beagle dogs [3]. This is a crucial factor to consider when choosing the route of administration for your studies.

- **Need for Further Research:** A recent 2024 review highlights that while acute and sub-acute toxicity is low, **long-term toxicity studies are still needed** to complete the safety profile [4]. Furthermore, more clinical data is required to establish safe dosing parameters in humans.

## Experimental Design Workflow

For planning a sub-acute toxicity study, the general workflow recommended by OECD guidelines involves several key stages, which can be visualized as follows:



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## References

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